![molecular formula C23H24N2O3S B2476767 4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide CAS No. 922893-88-7](/img/structure/B2476767.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
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Description
4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was originally developed as a treatment for kidney and liver cancer. Sorafenib is classified as a multi-kinase inhibitor, which means that it targets multiple signaling pathways involved in cancer cell growth and survival.
Scientific Research Applications
Synthesis and Biological Activity
1,4-Naphthoquinones have been utilized in synthesizing phenylaminosulfanyl-1,4-naphthoquinone derivatives, showing potent cytotoxic activity against several human cancer cell lines, indicating potential applications in anticancer drug development (Ravichandiran et al., 2019).
PET Imaging Applications
Carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, illustrating the compound's utility in diagnostic imaging (Wang et al., 2008).
Material Science and Catalysis
Nickel-catalyzed cross-coupling of aryl C-O based electrophiles with aryl neopentylglycolboronates explores the compound's application in organic synthesis, showcasing its role in the development of novel synthesis pathways (Leowanawat et al., 2012).
Organic and Medicinal Chemistry
The compound has been studied for its role in synthesis and characterization processes, contributing to the development of new chemical entities with potential therapeutic applications. For instance, its use in the synthesis of sulfonamides and investigation into their structural and spectral properties showcases its relevance in medicinal chemistry (Danish et al., 2021).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-25(19-9-3-4-10-19)29(27,28)20-15-13-18(14-16-20)23(26)24-22-12-6-8-17-7-2-5-11-21(17)22/h2,5-8,11-16,19H,3-4,9-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIQFWGIBPVHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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